molecular formula C16H14F3N3O2S B194822 Lansoprazole Sulfide N-Oxide CAS No. 163119-30-0

Lansoprazole Sulfide N-Oxide

Cat. No.: B194822
CAS No.: 163119-30-0
M. Wt: 369.4 g/mol
InChI Key: LGJKGASGASPHLH-UHFFFAOYSA-N
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Description

Lansoprazole Sulfide N-Oxide is a chemical compound derived from Lansoprazole, a well-known proton pump inhibitor used to treat conditions such as peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome. This compound is an impurity and metabolite of Lansoprazole, characterized by the presence of a sulfide group and an N-oxide functional group. This compound is of interest in pharmaceutical research due to its potential implications in drug metabolism and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lansoprazole Sulfide N-Oxide typically involves the oxidation of Lansoprazole or its intermediates. One common method includes the oxidation of Lanso-chloro with peracetic acid to form N-oxide Lanso-chloro, followed by condensation with 2-mercapto benzimidazole in the presence of aqueous sodium hydroxide to yield N-oxide Lanso-sulfide. Further oxidation with peracetic acid results in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature, pH, and reagent concentrations, to minimize the formation of by-products and impurities. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Lansoprazole Sulfide N-Oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.

    Substitution: The sulfide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Peracetic acid, hydrogen peroxide.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as thiols, amines.

Major Products:

Scientific Research Applications

Lansoprazole Sulfide N-Oxide has several scientific research applications:

Mechanism of Action

Lansoprazole Sulfide N-Oxide exerts its effects by interacting with the same molecular targets as Lansoprazole. It inhibits the hydrogen/potassium adenosine triphosphatase (H+/K+ ATPase) enzyme system in gastric parietal cells, thereby reducing gastric acid secretion. The N-oxide functional group may influence the compound’s binding affinity and stability, potentially altering its pharmacological profile .

Comparison with Similar Compounds

    Lansoprazole: The parent compound, a proton pump inhibitor.

    Omeprazole: Another proton pump inhibitor with a similar mechanism of action.

    Pantoprazole: A proton pump inhibitor with a different substitution pattern on the benzimidazole ring.

    Rabeprazole: A proton pump inhibitor with a similar core structure but different substituents.

Uniqueness: Lansoprazole Sulfide N-Oxide is unique due to the presence of both sulfide and N-oxide functional groups, which may impart distinct chemical and pharmacological properties compared to other proton pump inhibitors. Its role as an impurity and metabolite also makes it a valuable compound for studying the stability and metabolism of Lansoprazole .

Biological Activity

Lansoprazole sulfide N-oxide is a metabolite of lansoprazole, a proton pump inhibitor (PPI) widely used for treating gastric acid-related disorders. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

This compound exhibits several biological activities that contribute to its therapeutic potential:

  • Inhibition of Fatty Acid Synthase (FASN) : Research indicates that this compound can inhibit FASN, an enzyme that is overexpressed in various cancers. This inhibition may lead to reduced lipid synthesis, which is crucial for cancer cell proliferation .
  • Antioxidant Properties : The compound displays antioxidant activity, which can protect cells from oxidative stress and damage. This property is particularly relevant in cancer therapy, as oxidative stress plays a significant role in tumor progression .
  • Regulation of DNA Repair Mechanisms : this compound has been shown to influence the regulation of non-homologous end joining (NHEJ) repair pathways for oxidative DNA damage, potentially enhancing the efficacy of chemotherapy agents .

Biological Activity Overview

A summary of key findings related to the biological activity of this compound is presented in the following table:

Activity Description Reference
FASN InhibitionMore effective than lansoprazole in inhibiting FASN
Antioxidant ActivityProtects against oxidative damage
DNA Repair RegulationAffects NHEJ pathways in response to oxidative stress
Anti-cancer PotentialDemonstrated efficacy in reducing cancer cell viability

Case Studies

  • Breast Cancer Treatment : A study highlighted that patients using PPIs like lansoprazole showed improved responses to breast cancer treatment. The metabolites, including this compound, were suggested to contribute to these effects by targeting FASN and enhancing the overall therapeutic outcome .
  • Anti-Tuberculous Activity : Lansoprazole sulfide has also been identified as possessing anti-tuberculous properties. This activity suggests its potential utility beyond gastroenterological disorders, opening avenues for research into its use against infections like tuberculosis .

Pharmacokinetics and Metabolism

Lansoprazole is rapidly absorbed after oral administration, with peak plasma concentrations achieved approximately 1.5 hours post-dose. It undergoes extensive metabolism primarily via cytochrome P450 enzymes, leading to various metabolites including this compound. The pharmacokinetic profile indicates a half-life of about 1.4 to 2 hours; however, the duration of action extends beyond this due to its irreversible inhibition of H+, K+-ATPase .

Properties

IUPAC Name

2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2S/c1-10-13(22(23)7-6-14(10)24-9-16(17,18)19)8-25-15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJKGASGASPHLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1CSC2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462488
Record name Lansoprazole Sulfide N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163119-30-0
Record name 2-[[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163119-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lansoprazole Sulfide N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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